1-Benzyl-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
1-Benzyl-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety fused with a thiazolidine ring, making it a significant molecule in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
The synthesis of 1-Benzyl-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indole Derivative: The indole derivative is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Spirocyclization: The indole derivative undergoes spirocyclization with a thiazolidine precursor under controlled conditions to form the spiro compound.
Chemical Reactions Analysis
1-Benzyl-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-Benzyl-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used in biological research to study its effects on various cellular processes and pathways.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and derivatives.
Mechanism of Action
The mechanism of action of 1-Benzyl-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, influencing cellular signaling pathways. The thiazolidine ring may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Benzyl-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can be compared with other spiro compounds such as:
Spirooxindoles: These compounds also feature a spirocyclic structure but with an oxindole moiety instead of an indole.
Spiroindolines: Similar to spirooxindoles, these compounds have an indoline moiety and exhibit different biological activities.
The uniqueness of 1-Benzyl-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its specific combination of indole and thiazolidine rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1'-benzyl-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-21-16-28-23(25(21)18-11-5-2-6-12-18)19-13-7-8-14-20(19)24(22(23)27)15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXRXLVUXEDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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